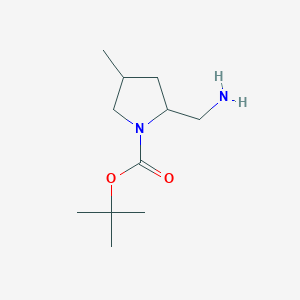![molecular formula C38H27N B14779377 9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)
9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole: is a complex organic compound with the molecular formula C38H27N and a molecular weight of 497.6 g/mol . This compound is characterized by its unique structure, which includes a carbazole core substituted with phenyl and ethenyl groups. It is primarily used in research and development, particularly in the fields of organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated carbazole under palladium catalysis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be further functionalized using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Biology and Medicine: While specific biological applications are limited, derivatives of carbazole compounds have been explored for their potential anti-cancer and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the development of advanced materials, particularly in the field of organic electronics. Its unique structure allows for the creation of materials with specific electronic properties, useful in the manufacture of OLEDs and organic photovoltaic cells.
Mechanism of Action
The mechanism of action of 9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole is primarily related to its electronic properties. The compound can act as an electron donor or acceptor, depending on the functional groups attached to it. This makes it valuable in the design of organic semiconductors and other electronic materials. The molecular targets and pathways involved are typically related to the electronic interactions between the carbazole core and the substituted phenyl groups .
Comparison with Similar Compounds
9-Phenylcarbazole: Similar structure but lacks the ethenyl and additional phenyl groups.
3,6-Di(4-phenylphenyl)carbazole: Another derivative with different substitution patterns on the carbazole core.
Uniqueness: The uniqueness of 9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole lies in its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in OLEDs and organic photovoltaic cells .
Properties
Molecular Formula |
C38H27N |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
9-phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole |
InChI |
InChI=1S/C38H27N/c1-3-9-30(10-4-1)32-22-24-33(25-23-32)31-20-17-28(18-21-31)15-16-29-19-26-38-36(27-29)35-13-7-8-14-37(35)39(38)34-11-5-2-6-12-34/h1-27H |
InChI Key |
WPHJXQSIZLURFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone](/img/structure/B14779304.png)
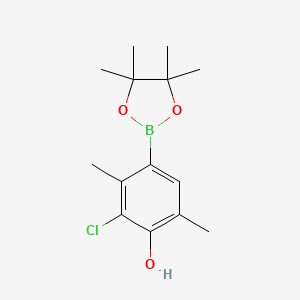
![5,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14779322.png)

![Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14779337.png)
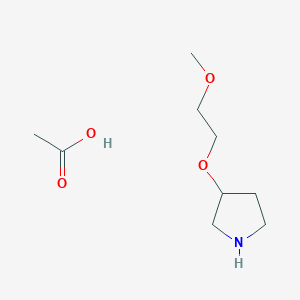
![4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride](/img/structure/B14779352.png)
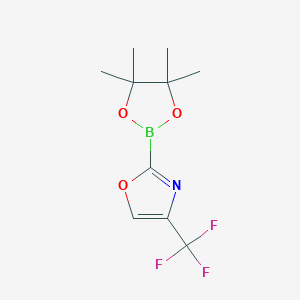
![tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14779359.png)
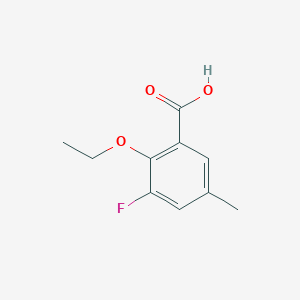
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14779362.png)
